molecular formula C17H19NO2 B4768398 N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide

N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide

Cat. No. B4768398
M. Wt: 269.34 g/mol
InChI Key: CJYQLUYRPFWKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide, also known as eticlopride, is a chemical compound that belongs to the class of dopamine receptor antagonists. It was first synthesized in the 1980s and has since been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes.

Mechanism of Action

Eticlopride works by binding to the dopamine D2 receptor and blocking the action of dopamine. This leads to a decrease in the activity of dopamine neurons and a reduction in dopamine release. This, in turn, leads to a decrease in the activation of downstream signaling pathways and a decrease in the physiological and behavioral effects of dopamine.
Biochemical and Physiological Effects
Eticlopride has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is involved in the regulation of movement and reward. It has also been shown to decrease the activity of dopamine neurons in the ventral tegmental area, which is involved in the regulation of emotion and motivation. Eticlopride has been shown to have little or no effect on other neurotransmitters, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

Eticlopride has several advantages for use in lab experiments. It is a highly selective dopamine D2 receptor antagonist, which means that it can be used to study the effects of dopamine specifically. It is also highly potent, which means that it can be used at low concentrations, reducing the risk of non-specific effects. However, N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide has some limitations. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effect. It is also not very soluble in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide. One direction is to study the effects of N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide on other dopamine receptors, such as the D1 receptor. Another direction is to use N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide in combination with other drugs to study the interaction between dopamine and other neurotransmitters. Finally, N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide could be used to study the effects of dopamine on disease states, such as Parkinson's disease and schizophrenia.

Scientific Research Applications

Eticlopride has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes. It is particularly useful in studying the dopamine D2 receptor, which is involved in the regulation of movement, reward, and addiction. Eticlopride has been used to investigate the effects of dopamine on behavior, cognition, and emotion, as well as its role in various neurological and psychiatric disorders.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-20-16-10-5-4-9-15(16)18-17(19)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYQLUYRPFWKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(3-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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